![molecular formula C20H21NO5S B14137664 Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate CAS No. 895929-42-7](/img/structure/B14137664.png)
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with dimethyl groups, a sulfanylacetyl group, and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of dimethyl groups onto the benzene ring. This can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Sulfanylacetyl Group: The next step involves the introduction of the sulfanylacetyl group. This can be done by reacting the benzene derivative with 1-phenylethyl mercaptan in the presence of a base such as sodium hydride.
Formation of the Amino Group: The final step involves the introduction of the amino group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various amines and bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino-substituted derivatives.
科学研究应用
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism by which Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanylacetyl group may play a key role in binding to these targets, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate:
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,4-dicarboxylate: Similar structure but different position of the carboxylate groups.
Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,2-dicarboxylate: Similar structure but different position of the carboxylate groups.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and potential applications. The presence of both sulfanyl and amino groups provides opportunities for diverse chemical modifications and interactions.
属性
CAS 编号 |
895929-42-7 |
|---|---|
分子式 |
C20H21NO5S |
分子量 |
387.5 g/mol |
IUPAC 名称 |
dimethyl 5-[[2-(1-phenylethylsulfanyl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H21NO5S/c1-13(14-7-5-4-6-8-14)27-12-18(22)21-17-10-15(19(23)25-2)9-16(11-17)20(24)26-3/h4-11,13H,12H2,1-3H3,(H,21,22) |
InChI 键 |
KMRCUFGJOWGWDY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)SCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


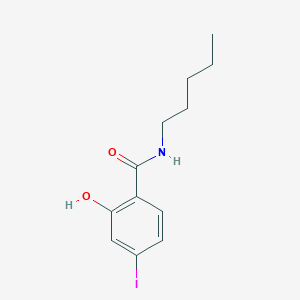
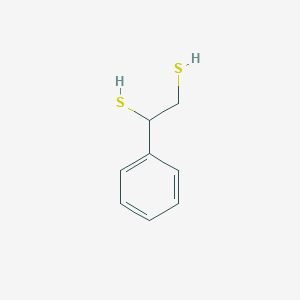
![2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14137601.png)
![1H-Pyrazolo[3,4-C]pyridin-1-amine](/img/structure/B14137602.png)
![1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14137616.png)
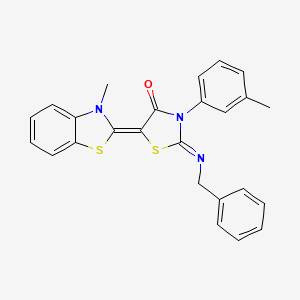
![1-tert-Butyl-4-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14137624.png)
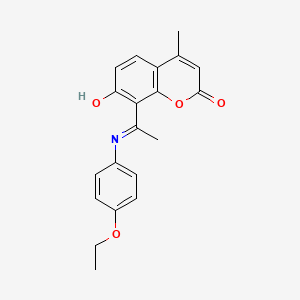
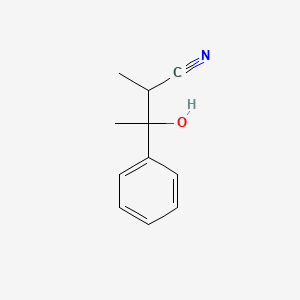
![2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14137639.png)
![3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B14137643.png)
![N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14137652.png)
![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)
![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)
